REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=O)[CH3:2].[Br:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=O)=[CH:13][CH:12]=1.C[O-].[Na+].Cl.[C:23]([NH2:31])(=[NH:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.[OH-].[Na+]>C(O)C>[Br:10][C:11]1[CH:18]=[CH:17][C:14]([C:15]2[CH:2]=[C:1]([C:4]3[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=3)[N:31]=[C:23]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[N:30]=2)=[CH:13][CH:12]=1 |f:2.3,4.5,6.7|
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Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
17.9 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=O)C=C1
|
Name
|
sodium methoxide
|
Quantity
|
5.99 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
benzamidine hydrochloride
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)(=N)N
|
Name
|
|
Quantity
|
8.03 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 300-mL three-neck flask were put
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
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STIRRING
|
Details
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further stirred at 70° C. for 50 minutes
|
Duration
|
50 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 70° C. for 9 hours
|
Duration
|
9 h
|
Type
|
FILTRATION
|
Details
|
this mixture was suction-filtered
|
Type
|
DISSOLUTION
|
Details
|
the obtained residue was dissolved in chloroform
|
Type
|
EXTRACTION
|
Details
|
subjected to extraction with water
|
Type
|
WASH
|
Details
|
The obtained organic layer was washed with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
This mixture was subjected to gravity filtration
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
WASH
|
Details
|
The obtained solid was washed with ethanol, so that 8.61 g of an objective white solid
|
Type
|
CUSTOM
|
Details
|
was obtained in a yield of 22%
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)C1=NC(=NC(=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |